2-Cyanobutanoic acid chemical properties
2-Cyanobutanoic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-Cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanobutanoic acid, with the CAS number 51789-75-4, is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1][2] Its bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-cyanobutanoic acid, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-cyanobutanoic acid is presented in Table 1. The data has been compiled from various sources, and some values are predicted.
Table 1: Physicochemical Properties of 2-Cyanobutanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₂ | [3] |
| Molecular Weight | 113.11 g/mol | [3] |
| CAS Number | 51789-75-4 | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 266.4 °C at 760 mmHg | [3] |
| Density | 1.137 g/cm³ | [3] |
| Flash Point | 114.9 °C | [3] |
| pKa (Predicted) | 2.56 ± 0.10 | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols | [2] |
| Vapor Pressure | 0.0025 mmHg at 25°C | [3] |
| LogP | 0.62078 | [3] |
Spectroscopic Data
3.1. Infrared (IR) Spectroscopy (Predicted) The IR spectrum of 2-cyanobutanoic acid is expected to show the following characteristic absorption bands:
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O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.[4]
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C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.
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C≡N stretch (nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp peak in the region of 1710-1760 cm⁻¹.[4]
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C-O stretch (carboxylic acid): A medium-intensity peak in the fingerprint region, typically between 1210-1320 cm⁻¹.[4]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a methine proton adjacent to the cyano and carboxyl groups, and a broad singlet for the carboxylic acid proton, typically far downfield.
-
¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals, including a signal for the nitrile carbon (around 115-120 ppm), the carbonyl carbon (around 170-185 ppm), and the carbons of the ethyl group.[3]
3.3. Mass Spectrometry (MS) (Predicted) The mass spectrum of 2-cyanobutanoic acid would show a molecular ion peak (M+) at m/z 113. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The presence of the nitrile group may also lead to specific fragmentation pathways.
Synthesis and Reactivity
4.1. Synthesis Several synthetic routes for 2-cyanobutanoic acid have been reported, though detailed experimental protocols are not consistently available. The general approaches include:
-
From 2-Bromobutanoic Acid and Potassium Cyanide: This is a classical nucleophilic substitution reaction where the bromide in 2-bromobutanoic acid is displaced by a cyanide ion.
-
From Butyronitrile: This method involves the hydrolysis of butyronitrile.[1]
-
Catalytic Hydrocarboxylation of Allyl Cyanide: This is another reported method for the synthesis of 2-cyanobutanoic acid.[1]
Caption: General synthesis route for 2-Cyanobutanoic Acid.
4.2. Chemical Reactivity The presence of both a carboxylic acid and a nitrile group allows for a range of chemical transformations:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-ethylmalonic acid.[1]
-
Esterification: The carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).[1][6]
-
Reduction: The nitrile group can be reduced to a primary amine, and the carboxylic acid can be reduced to an alcohol, typically using strong reducing agents like lithium aluminum hydride.
Caption: Key chemical reactions of 2-Cyanobutanoic Acid.
Biological Activity and Applications
2-Cyanobutanoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] It is also utilized in the development of agrochemicals.[1] In the field of biochemistry, it is used in studies related to amino acid metabolism due to its structural similarity to certain amino acids.[1] Research suggests it may have various biological activities and can potentially influence metabolic processes.[1]
Due to the lack of specific information on signaling pathways involving 2-cyanobutanoic acid, a detailed pathway diagram cannot be provided. The general biological role appears to be as a precursor or intermediate.
Caption: Applications of 2-Cyanobutanoic Acid.
Experimental Protocols (General Procedures)
6.1. General Protocol for Fischer Esterification of a Carboxylic Acid This protocol outlines the general steps for the acid-catalyzed esterification of a carboxylic acid with an alcohol.
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Reactant Mixture: In a round-bottom flask, the carboxylic acid is dissolved in an excess of the desired alcohol.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is carefully added to the mixture.[6]
-
Reflux: The reaction mixture is heated to reflux for several hours to allow the reaction to reach equilibrium. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is typically dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by distillation or column chromatography.
6.2. General Protocol for Hydrolysis of a Nitrile This protocol describes the general procedure for the hydrolysis of a nitrile to a carboxylic acid.
-
Reaction Setup: The nitrile is mixed with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in a round-bottom flask.
-
Heating: The mixture is heated under reflux for several hours. The reaction progress can be monitored by observing the disappearance of the starting nitrile.
-
Work-up (Acidic Hydrolysis): After cooling, the reaction mixture is extracted with an organic solvent. The organic extracts are combined, washed with water and brine, dried, and the solvent is evaporated.
-
Work-up (Basic Hydrolysis): After cooling, the reaction mixture is acidified with a strong acid to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.
-
Purification: The crude carboxylic acid can be purified by recrystallization or other suitable techniques.
Safety Information
2-Cyanobutanoic acid should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional experimental guidance and safety protocols. The information provided is based on publicly available data, and its accuracy and completeness cannot be guaranteed. Always consult original research articles and established laboratory safety procedures before conducting any experiments.
